molecular formula C15H15BrN2O2 B5761446 2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B5761446
M. Wt: 335.20 g/mol
InChI Key: UJEYKKNAJYPDLJ-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a methylpyridinyl acetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 3-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenol.

    Etherification: The brominated phenol is then reacted with 2-chloroacetyl chloride in the presence of a base like potassium carbonate to form 2-(4-bromo-3-methylphenoxy)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(4-bromo-3-methylphenoxy)acetyl chloride with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenoxy and pyridinyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the bromo group.

    Oxidation: Formation of oxidized derivatives such as phenols or quinones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
  • 2-(4-fluoro-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
  • 2-(4-iodo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions and may enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10-8-12(6-7-13(10)16)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEYKKNAJYPDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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